TH588

描述

TH588 是一种新型化合物,以其作为突变-T 同源物 1 (MTH1) 抑制剂的作用而闻名。MTH1 负责水解氧化核苷酸,防止它们掺入 DNA 中,从而保护细胞免受氧化损伤。 This compound 在临床前癌症研究中显示出巨大潜力,因为它能够通过可能超出 MTH1 抑制的机制诱导癌细胞死亡 .

准备方法

TH588 的合成涉及多个步骤,从制备关键中间体开始。合成路线通常包括环丙基的形成,这对该化合物的活性至关重要。反应条件通常涉及使用特定的试剂和催化剂,以确保正确形成所需的产物。 This compound 的工业生产方法可能涉及扩大这些合成路线,同时保持严格的质量控制,以确保该化合物的纯度和功效 .

化学反应分析

TH588 经历各种化学反应,包括氧化和还原。已知它与微管相互作用,破坏它们的动力学并导致癌细胞的有丝分裂阻滞。这些反应中常用的试剂包括氧化剂和还原剂,它们促进 this compound 转化为其活性形式。 从这些反应中形成的主要产物通常是中间体,它们进一步促进了该化合物的抗癌特性 .

科学研究应用

Efficacy in Cancer Models

Colorectal Cancer

In preclinical studies involving colorectal carcinoma cell lines (HCT116 and SW480), TH588 demonstrated significant cytotoxicity both alone and in combination with ionizing radiation (IR). The combination treatment enhanced the sensitivity of cancer cells to IR, resulting in a marked reduction in cell viability. Specifically, treatment with this compound at concentrations as low as 5 µM combined with 3 Gy IR resulted in over 95% reduction in actively dividing cells compared to controls .

Pancreatic Cancer

this compound has also been evaluated in pancreatic cancer models. A study showed that combined treatment with phenethyl isothiocyanate (PEITC) and this compound effectively inhibited the growth of MIAPaCa-2 pancreatic cancer cells. The treatment induced DNA damage markers such as phosphorylated histone 2A.X, indicating an increase in oxidative stress and apoptosis within the cancer cells .

Neuroendocrine Tumors

Research on neuroendocrine cancer cells indicated that this compound alone significantly decreased cell survival by downregulating the PI3K-Akt-mTOR signaling pathway. Furthermore, dual-targeting approaches using this compound enhanced apoptosis rates beyond what was observed with single-agent therapies .

Case Studies

Therapeutic Implications

The findings surrounding this compound suggest its potential as a therapeutic agent in various cancer types. Its ability to selectively induce cell death in tumor cells while sparing normal cells presents a promising avenue for developing targeted cancer therapies. Moreover, its dual action on both MTH1 inhibition and microtubule dynamics could lead to innovative combinatorial treatment strategies that enhance efficacy while minimizing adverse effects.

作用机制

TH588 的主要作用机制涉及抑制 MTH1,这阻止了氧化核苷酸掺入 DNA。这导致癌细胞中氧化损伤的积累,最终导致细胞死亡。this compound 还充当微管调节剂,破坏有丝分裂纺锤体的形成并激活有丝分裂监测途径。 这种双重作用机制增强了它作为抗癌剂的功效 .

相似化合物的比较

TH588 通常与其他 MTH1 抑制剂进行比较,例如 TH287 和 TH650。与 this compound 相比,由于 TH287 具有甲基取代基,因此具有更高的抑制活性,因为它能够与 MTH1 形成更稳定的氢键。另一方面,TH650 具有氧杂环丁烷取代基,由于其更大的空间位阻而表现出较低的抑制活性。 This compound 中独特的环丙基提供了这两种极端之间的平衡,使其成为研究 MTH1 抑制及其治疗潜力的宝贵化合物 .

类似的化合物包括:

- TH287

- TH650

This compound 独特的性质和双重作用机制使其成为癌症治疗中进一步研究和开发的有希望的候选者。

生物活性

TH588 is a potent inhibitor of the enzyme MutT Homolog 1 (MTH1), which plays a crucial role in maintaining the integrity of the nucleotide pool by preventing the incorporation of oxidized nucleotides into DNA. This compound has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound inhibits MTH1 with an IC50 value of approximately 5 nM, demonstrating over 1000-fold selectivity for MTH1 compared to other Nudix hydrolases. The inhibition of MTH1 leads to the accumulation of oxidized nucleotides, particularly 8-oxo-dGTP, which can be incorporated into DNA, resulting in oxidative DNA damage and cytotoxicity in cancer cells .

Key Mechanisms:

- Oxidative Stress Induction : this compound enhances the formation of reactive oxygen species (ROS) and promotes oxidative DNA damage, particularly in cells with elevated ROS levels .

- Mitotic Disruption : Treatment with this compound has been shown to induce G2/M phase arrest in cancer cells, leading to impaired mitotic progression and increased genomic instability .

- Off-target Effects : While primarily targeting MTH1, this compound may also exert cytotoxic effects through off-target interactions that contribute to its overall anti-cancer efficacy .

Biological Activity in Cancer Cell Lines

This compound has been evaluated across various cancer types, demonstrating significant anti-tumor activity. Below is a summary of its effects on different cell lines:

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Pancreatic Cancer Study : In a study examining MIAPaCa-2 pancreatic cancer cells, treatment with this compound resulted in increased levels of phosphorylated histone H2A.X and 8-oxo-dG formation, indicating significant DNA damage. The study concluded that this compound could enhance the effects of phenethyl isothiocyanate (PEITC), suggesting a potential combinatorial therapeutic strategy .

- Colorectal Cancer Research : A recent investigation demonstrated that this compound significantly reduced clonogenic capacity in patient-derived colorectal cancer spheroids. The study indicated that while this compound induced mitotic arrest, it did not further enhance cytotoxicity when combined with ROS-modulating agents, suggesting a distinct pathway for its anti-tumor effects compared to other agents like crizotinib .

- Lung Cancer Analysis : In NCI-H460 lung cancer cells, this compound was shown to induce apoptosis through increased ROS production and activation of caspases. This effect was associated with enhanced expression of pro-apoptotic proteins, indicating a robust apoptotic response triggered by oxidative stress mechanisms .

属性

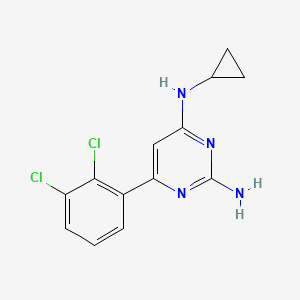

IUPAC Name |

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMYJIOQIAEYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188668 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609960-31-7 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the initial proposed mechanism of action for TH588?

A1: this compound was initially proposed as an inhibitor of the enzyme MutT Homolog 1 (MTH1) [, ]. MTH1 plays a role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides like 8-oxo-dGTP, preventing their incorporation into DNA during replication.

Q2: How does MTH1 inhibition affect cancer cells?

A2: Cancer cells often exhibit elevated reactive oxygen species (ROS) levels, leading to increased oxidized nucleotide formation. Inhibiting MTH1 was proposed to increase the incorporation of these damaged nucleotides into DNA, causing damage and ultimately cell death [, ].

Q3: What are the downstream effects of this compound treatment in cancer cells?

A3: Studies have shown that this compound treatment can lead to various effects in cancer cells, including increased DNA damage (evidenced by markers like γH2AX and 8-oxo-dG), cell cycle arrest, apoptosis, and reduced proliferation [, , , ].

Q4: Are there alternative mechanisms of action for this compound?

A4: Research suggests that this compound might exert its effects through MTH1-independent mechanisms. Studies indicate it can act as a microtubule-modulating agent [], potentially impacting mitosis and leading to cell death through mitotic catastrophe.

Q5: How does this compound affect microtubules?

A5: this compound has been shown to stabilize microtubules within the mitotic spindle, leading to the premature formation of kinetochore-microtubule attachments on uncongressed chromosomes. This disruption in chromosome segregation ultimately contributes to cell death or division errors [].

Q6: Does this compound impact the PI3K-Akt-mTOR signaling pathway?

A6: Research suggests that this compound can downregulate the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer. This downregulation contributes to increased apoptosis and reduced cell survival [, ].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C13H12Cl2N4, and its molecular weight is 295.17 g/mol.

Q8: How do structural modifications of this compound affect its activity?

A8: Research indicates that even subtle changes in the this compound structure can significantly impact its affinity for MTH1. For example, the amino acid residue at position 116 in MTH1 plays a crucial role in this compound binding, influencing its inhibitory potency across different species [, ].

Q9: Have any analogs of this compound been developed?

A9: Yes, analogs like TH287 and TH1579 (Karonudib) have been developed [, ]. TH1579 exhibits improved oral bioavailability and pharmacokinetic properties compared to this compound, making it a promising candidate for further development [].

Q10: What types of cancer cells have shown sensitivity to this compound in vitro?

A10: this compound has demonstrated efficacy against various cancer cell lines in vitro, including acute myeloid leukemia [], multiple myeloma [], neuroendocrine tumors [], pancreatic cancer [], ovarian carcinoma [], glioblastoma [, ], breast cancer [], and melanoma [].

Q11: What is the impact of hypoxia on this compound's efficacy?

A12: Studies suggest that hypoxia can influence this compound's effects. While some studies report reduced efficacy in hypoxic conditions [, ], others indicate sensitization to ionizing radiation in hypoxia []. This highlights the complex interplay between this compound, tumor microenvironment, and treatment response.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。